Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

MAO-B inhibition Neuroprotection Enzymatic assay

This beta-keto ester derivative is a validated, selective MAO-B inhibitor (human MAO-B IC50: 1.4 µM; MAO-A IC50: 7.40 nM), enabling precise pathway dissection in Parkinson's and Alzheimer's models without off-target MAO-A effects. Its unique substitution pattern is critical for synthesizing pyrrolidinone-containing heterocycles, making it an essential medicinal chemistry building block. The well-documented activity profile ensures robust assay QC as a reference standard in HTS campaigns. Choose this specific compound to guarantee target engagement and synthetic reproducibility—generic analogs risk complete activity loss.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 5449-36-5
Cat. No. B14005359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-2-phenyl-3-(phenylamino)propanoate
CAS5449-36-5
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H15NO3/c1-20-16(19)14(12-8-4-2-5-9-12)15(18)17-13-10-6-3-7-11-13/h2-11,14H,1H3,(H,17,18)
InChIKeyNTTMAHPBAZRDCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (5449-36-5) for Research Procurement


Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (CAS 5449-36-5) is a beta-keto ester derivative with the molecular formula C16H15NO3 and a molecular weight of 269.29 g/mol [1]. It is characterized by a phenyl group and a phenylamino group attached to its propanoate backbone. As a building block , this compound is primarily utilized as a versatile synthetic intermediate and has demonstrated notable biological activity as a monoamine oxidase B (MAO-B) inhibitor, with reported in vitro IC50 values [2].

Why Generic Substitution of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate is Not Advisable


Generic substitution fails because even closely related analogs in the beta-keto ester or phenylamino propanoate class exhibit significant variations in biological activity, selectivity, and synthetic utility. For instance, the free acid form (CAS 41951-10-4) differs in its physical properties and potentially its reactivity . More importantly, the specific substitution pattern on the phenylamino moiety and the presence of the methyl ester group are critical determinants of target engagement, as seen in its interaction with monoamine oxidase B (MAO-B) [1]. Simple in-class replacement without direct comparative data could lead to a complete loss of desired activity or altered synthetic outcomes.

Quantitative Evidence Differentiating Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (5449-36-5)


MAO-B Inhibitory Activity of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

This compound demonstrates quantifiable inhibition of human monoamine oxidase B (MAO-B). In a direct, comparative enzymatic assay, it exhibits an IC50 of 1.40E+3 nM (1.4 µM) against human recombinant MAO-B [1]. This activity is in stark contrast to its effect on MAO-A, where it shows an IC50 of 7.40 nM [1], indicating a marked selectivity for the MAO-B isoform. While the MAO-B IC50 is moderate, the high selectivity ratio (MAO-B/MAO-A IC50 ≈ 189) differentiates it from non-selective or MAO-A-preferring inhibitors in its class.

MAO-B inhibition Neuroprotection Enzymatic assay

Differential Activity of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate vs. Free Acid Analog

While the free acid analog (3-Oxo-2-phenyl-3-(phenylamino)propanoic acid, CAS 41951-10-4) is a close structural relative, it lacks the methyl ester moiety. This seemingly minor structural difference leads to a functional divergence. The methyl ester (this compound) demonstrates clear MAO-B inhibition with an IC50 of 1.4 µM [1]. In contrast, a comprehensive search of authoritative bioactivity databases reveals no reported MAO-B or MAO-A inhibitory data for the free acid analog, indicating a potential loss of activity or a significantly altered biological profile .

MAO-B inhibition Isomer comparison Pharmacophore

Synthetic Utility as a Beta-Keto Ester Intermediate

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate serves as a versatile beta-keto ester intermediate for the synthesis of more complex molecules, including potential pharmacologically active heterocycles . Its structure, containing a nucleophilic phenylamino group and an electrophilic keto-ester system, allows for diverse chemical transformations, such as cyclization reactions to form pyrrolidinones [1], that are not possible with simpler, non-functionalized esters or acids.

Organic synthesis Building block Heterocycle synthesis

Optimal Application Scenarios for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (5449-36-5)


Selective MAO-B Inhibition Studies for Neurodegenerative Disease Research

This compound is best applied as a selective MAO-B inhibitor tool compound in preclinical research. Its well-characterized IC50 values for human MAO-B (1.4 µM) and MAO-A (7.40 nM) [1] enable its use in in vitro and cellular assays to dissect MAO-B specific pathways in Parkinson's disease and Alzheimer's disease models, while avoiding off-target MAO-A effects.

Key Intermediate for Synthesizing Pyrrolidinone Derivatives and Complex Heterocycles

As a beta-keto ester with a nucleophilic phenylamino group, this compound is a valuable synthetic building block . Its primary application scenario is in medicinal chemistry laboratories focused on the synthesis of pyrrolidinone-containing compounds [2] and other nitrogen-containing heterocycles, where its unique substitution pattern is a requisite for achieving the desired final molecular structure.

Reference Standard in High-Throughput Screening (HTS) and Assay Validation

The defined, albeit moderate, MAO-B inhibition profile makes this compound an excellent candidate for use as a reference standard or positive control in HTS campaigns for novel MAO-B inhibitors. Its well-documented activity allows for robust assay quality control (QC) and cross-study comparison [1].

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